3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione
Description
This compound belongs to the pyrimidinedione class, characterized by a fused pyrimidine-dione core with a substituted pyrazolylidene methyl group at position 3. Its structure includes a 3-chlorophenyl moiety at position 3 and a 3,4-dimethylphenyl-substituted pyrazolone ring, contributing to its unique electronic and steric properties. Pyrimidinediones and pyrazolone hybrids are pharmacologically significant due to their ability to interact with biological targets such as kinases, enzymes, and DNA .
Properties
Molecular Formula |
C23H19ClN4O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19ClN4O4/c1-12-7-8-17(9-13(12)2)28-22(31)18(14(3)26-28)11-19-20(29)25-23(32)27(21(19)30)16-6-4-5-15(24)10-16/h4-11,30H,1-3H3,(H,25,29,32)/b18-11- |
InChI Key |
WCRJNKGVKPIFER-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidinedione Core
The pyrimidinedione scaffold is typically constructed via cyclocondensation reactions. A modified approach derived from CN106008350A involves reacting 3-chlorophenyl-substituted cyanoacetic acid with dimethylurea in acetic anhydride. The reaction proceeds under reflux (80–100°C) for 6–8 hours, yielding 6-hydroxy-3-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. Key steps include:
-
Cyclization :
-
Nitrosation :
Table 1: Pyrimidinedione Core Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetic anhydride | 85–90 | |
| Temperature (°C) | 90 | 88 | |
| Reaction Time (h) | 8 | 90 |
Preparation of the Pyrazole Moiety
The 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone subunit is synthesized via a multicomponent reaction (MCR) inspired by methods in . Hydrazine hydrate reacts with ethyl 3-ketobutanoate and 3,4-dimethylbenzaldehyde in acetic acid, followed by oxidation:
-
Cyclocondensation :
-
Oxidation :
Table 2: Pyrazole Synthesis Parameters
Knoevenagel Condensation for Methylene Bridge Formation
The methylene linkage between the pyrimidinedione and pyrazole is established via a Knoevenagel reaction. This step is critical for regioselectivity and requires precise conditions:
-
Reaction Setup :
-
Workup :
Table 3: Condensation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | DMF | 100 | 78 |
| CuO | DMF | 120 | 65 |
Decarboxylation and Final Modifications
A decarboxylation step is often necessary to remove ester groups introduced during earlier stages. Copper(II) oxide (CuO) in DMF at 120°C effectively cleaves carboxylate groups without degrading the pyrimidinedione ring :
-
Procedure :
Characterization and Analytical Data
-
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, aryl-H), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
-
Purity Assessment :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Pyrimidinedione Core Formation
-
Condensation reactions : Formation of the pyrimidinedione ring via cyclization of substituted urea or thiourea derivatives with β-keto esters or malonic acid derivatives.
-
Chlorophenyl introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3-chlorophenyl group.
Pyrazole Moiety Integration
-
Hydrazone formation : The pyrazole ring is synthesized by reacting hydrazine derivatives with diketones or β-keto esters. For example, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (a precursor) is prepared via cyclocondensation of hydrazine with a diketone intermediate .
-
Coupling to pyrimidinedione : A Knoevenagel condensation or aldol reaction links the pyrazole-methylidene group to the pyrimidinedione core.
Functional Group Transformations
The compound undergoes specific reactions influenced by its functional groups:
Hydroxyl Group Reactivity
-
Acid-base reactions : The 6-hydroxy group on the pyrimidinedione acts as a weak acid (pKa ~8–10), enabling deprotonation under basic conditions for salt formation .
-
Esterification : Reacts with acyl chlorides or anhydrides to form esters, though this is rarely utilized due to reduced pharmacological activity.
Pyrazole Ring Reactions
-
Electrophilic substitution : The pyrazole’s electron-rich aromatic system undergoes halogenation or nitration at the 4-position under controlled conditions .
-
Oxidation : The 5-oxo group remains stable under mild oxidizing agents but may degrade under strong oxidizers like KMnO₄.
Salt Formation for Enhanced Bioavailability
The free acid form exhibits poor aqueous solubility (~5 µg/mL) . To address this, salt formation is a critical post-synthetic reaction:
Hydrolytic Degradation
-
Pyrimidinedione ring hydrolysis : Occurs under strongly acidic (pH <2) or alkaline (pH >12) conditions, leading to cleavage of the lactam ring.
-
Pyrazole-oxo group stability : Resists hydrolysis at physiological pH but degrades in prolonged acidic environments .
Thermal Stability
-
Decomposes above 250°C, with mass loss attributed to decarboxylation and pyrazole ring fragmentation.
Pharmacologically Relevant Interactions
The compound’s thrombopoietin (TPO) receptor agonism involves:
-
Hydrazone tautomerism : The pyrazol-4-ylidene-methylidene group adopts a Z-configuration, critical for receptor binding .
-
Hydrogen bonding : The hydroxy and carbonyl groups interact with TPO receptor residues (e.g., Arg117, Glu132) .
Comparative Reaction Data
Reaction conditions and yields for precursor synthesis (from ):
| Precursor | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | Cyclocondensation | Ethanol/water, 20–30°C, 2h | 98% |
| 3’-Hydrazino-biphenyl derivative | Diazo coupling | Methanol/water, 0–25°C, 2.5h | 68% |
Scientific Research Applications
Key Reactions
The chemical behavior of this compound can be explored through reactions typical of pyrimidinediones and pyrazoles. Key reactions may include:
- Nucleophilic substitutions
- Condensation reactions
- Redox reactions
These reactions are essential for understanding the compound's reactivity and potential applications.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit significant anticancer properties. The combination of the pyrazole and pyrimidinedione structures may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The chlorophenyl and pyrazole functionalities are known to exhibit anti-inflammatory properties, making this compound a candidate for further research in treating inflammatory diseases.
- Antimicrobial Properties : The structural features of the compound indicate potential antimicrobial activity, which warrants investigation into its use as an antibacterial or antifungal agent.
Biochemical Studies
Research is ongoing into the interaction mechanisms of this compound with biological targets. Potential areas of study include:
- Enzyme Inhibition Studies : Understanding how the compound interacts with specific enzymes involved in disease pathways.
- Receptor Binding Affinity : Investigating its binding affinity to various receptors can reveal therapeutic potentials.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The unique combination of functional groups in this compound allows for SAR studies that can inform modifications to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core scaffolds and substituents:
Key Findings from Comparative Studies
Kinase Inhibition :
- The pyrimidinedione-pyrazolone hybrid demonstrates structural similarity to pyrido[2,3-d]pyrimidine derivatives (e.g., compound 5b in ), which inhibit VEGFR2 and CDK-2 kinases (IC50 values: 0.12–1.8 µM). The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets .
- In contrast, pyrazolone derivatives lacking the pyrimidinedione core (e.g., 3-methyl-1-phenylpyrazol-5-one) show weaker kinase inhibition (IC50 >10 µM) .
Antimicrobial Activity: The hydroxyl and chlorophenyl groups in the target compound align with structural features of antimicrobial pyrazoline hybrids. For example, (Z)-4-(diethylamino)benzylidene-pyrazolones exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli , comparable to the activity of pyrimidinedione derivatives. Thieno[2,3-d]pyrimidinediones with oxadiazole substituents (e.g., compound 1i in ) show superior antifungal activity (MIC: 12 µg/mL vs. C. albicans) but lower solubility due to bulky substituents.
Pyrido[2,3-d]pyrimidines with ethylacetoacetate substituents exhibit better aqueous solubility (logS: -3.5) compared to the target compound (predicted logS: -4.8) .
Enzyme Inhibition: Pyrazolone derivatives (e.g., 1-phenyl-5-pyrazolone) inhibit N-ethylmaleimide (NEM) reductase (27% activity remaining at 1 mM) .
Biological Activity
The compound 3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and hematology. This article reviews its biological activity, focusing on its anticancer properties and potential as a thrombopoietin receptor agonist.
Structure and Properties
The molecular structure of the compound includes a pyrimidinedione core substituted with various functional groups that contribute to its biological activity. The presence of a 3-chlorophenyl group and a pyrazole moiety enhances its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated promising anticancer activity for compounds related to the pyrimidine and pyrazole classes. For instance, derivatives featuring the 3-chlorophenyl group have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 25 | SiHa | 250 |
| 25 | A549 | 200 |
| 25 | MCF-7 | 150 |
| 25 | Colo-205 | 180 |
In one study, compound 25 , which shares structural similarities with our target compound, exhibited notable cytotoxicity against the SiHa and A549 cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds have been shown to inhibit pMAPK signaling in cancer cells, leading to reduced cell viability and proliferation .
Thrombopoietin Receptor Agonism
Another area of interest is the compound's potential as an agonist for the thrombopoietin (TPO) receptor. Research indicates that similar compounds can enhance platelet production, making them candidates for treating conditions like thrombocytopenia. The bis-(monoethanolamine) salt form of related compounds has been noted for improved solubility and bioavailability .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds with similar structural features significantly inhibited cancer cell growth across multiple lines. For example, compound 12 , which shares a pyrazole structure with our target compound, showed an IC50 value of 50 µM against MCF-7 cells .
- In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed increased survival rates when subjected to tumor challenges compared to controls. These studies highlight the potential for these compounds in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated experimentally?
- Methodological Answer : The compound’s pyrimidinedione and pyrazole core can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between chlorophenyl and dimethylphenyl groups (as seen in ).
- Knoevenagel condensation to introduce the methylidene linker between pyrazole and pyrimidinedione moieties ().
Validate purity using HPLC (>95%) and confirm structural integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrimidinedione protons at δ 10.2–12.5 ppm) .
Q. How should researchers prioritize spectroscopic techniques for characterizing this compound?
- Methodological Answer : A tiered approach is recommended:
- Primary : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁ClN₄O₃: 437.1278).
- Secondary : NMR spectroscopy to resolve stereoelectronic effects (e.g., coupling constants for pyrazole protons).
- Tertiary : X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms () .
Q. What computational tools are suitable for predicting the compound’s reactivity or stability?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to:
- Model tautomeric equilibria (e.g., keto-enol forms in pyrimidinedione).
- Predict electrophilic/nucleophilic sites for derivatization.
Pair with molecular dynamics simulations to assess solvation effects () .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism). Strategies:
Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?
- Methodological Answer : Leverage directed ortho-metalation :
- Use Pd(OAc)₂ with XPhos ligand for C-H activation at the pyrazole’s 4-position ().
- Control steric effects by introducing bulky substituents (e.g., 3,4-dimethylphenyl) to block undesired sites ().
Monitor outcomes via LC-MS to quantify byproduct ratios .
Q. How can hybrid experimental-computational workflows accelerate reaction optimization?
- Methodological Answer : Implement ICReDD’s feedback loop ():
- Use quantum chemical calculations (e.g., Gaussian) to screen reaction pathways.
- Apply machine learning (e.g., COMSOL-AI integration) to predict optimal conditions (e.g., solvent, catalyst loading).
Validate with high-throughput experimentation (HTE) to reduce trial-and-error cycles () .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
